molecular formula C16H25NO B297109 N-(4-butylphenyl)-3,3-dimethylbutanamide

N-(4-butylphenyl)-3,3-dimethylbutanamide

Cat. No. B297109
M. Wt: 247.38 g/mol
InChI Key: LHRMJIAMEWRPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-3,3-dimethylbutanamide, also known as Buphedrone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It was first synthesized in the late 1960s and has gained popularity among recreational drug users due to its stimulant properties. However, Buphedrone has also shown potential in scientific research due to its unique chemical properties.

Mechanism of Action

N-(4-butylphenyl)-3,3-dimethylbutanamide works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and other cognitive functions. N-(4-butylphenyl)-3,3-dimethylbutanamide achieves this by blocking the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects
N-(4-butylphenyl)-3,3-dimethylbutanamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and heightened alertness. However, these effects can also lead to adverse effects such as anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

N-(4-butylphenyl)-3,3-dimethylbutanamide has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its relatively long half-life. However, its potential for abuse and the lack of knowledge about its long-term effects on the brain and body limit its use in scientific research.

Future Directions

There are several future directions for research on N-(4-butylphenyl)-3,3-dimethylbutanamide, including its potential use in the treatment of neurological disorders and its ability to block sodium channels in nerve cells. Further research is also needed to better understand the long-term effects of N-(4-butylphenyl)-3,3-dimethylbutanamide on the brain and body and to develop safer and more effective treatments for neurological disorders.

Synthesis Methods

N-(4-butylphenyl)-3,3-dimethylbutanamide is synthesized through a multi-step process that involves the reaction of 4-butylbenzaldehyde with 2-bromo-3,3-dimethylbutan-2-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to produce N-(4-butylphenyl)-3,3-dimethylbutanamide.

Scientific Research Applications

N-(4-butylphenyl)-3,3-dimethylbutanamide has been studied for its potential use in treating neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its potential use as a local anesthetic due to its ability to block sodium channels in nerve cells.

properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-(4-butylphenyl)-3,3-dimethylbutanamide

InChI

InChI=1S/C16H25NO/c1-5-6-7-13-8-10-14(11-9-13)17-15(18)12-16(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,17,18)

InChI Key

LHRMJIAMEWRPOV-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC(C)(C)C

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC(C)(C)C

Origin of Product

United States

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